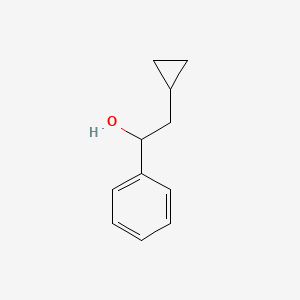![molecular formula C16H12N2S2 B2898170 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile CAS No. 2170737-24-1](/img/structure/B2898170.png)
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C16H12N2S2 and a molecular weight of 296.42 g/mol . This compound is characterized by the presence of a disulfide bond linking two phenyl rings, each substituted with a cyanomethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile typically involves the following steps :
Formation of 4’-cyanomethyl-1,1’-biphenyl: This intermediate is prepared by reacting benzoyl chloride with acetonitrile.
Disulfide Bond Formation: The intermediate is then reacted with a disulfide reagent under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using specialized equipment and conditions to ensure consistent quality.
Chemical Reactions Analysis
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile undergoes various chemical reactions, including :
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing disulfide bonds.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: The compound is used in the production of dyes and coordination compounds.
Mechanism of Action
The mechanism by which 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile exerts its effects involves the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes . The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Comparison with Similar Compounds
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile can be compared with other disulfide-containing compounds, such as :
4,4’-dithiodipyridine: Similar in having a disulfide bond but differs in the presence of pyridine rings instead of phenyl rings.
Bis(2-chloroethyl) disulfide: Contains a disulfide bond but has chloroethyl groups instead of cyanomethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
Properties
IUPAC Name |
2-[4-[[4-(cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c17-11-9-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFJHDKAOBMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SSC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2898088.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)




![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)


